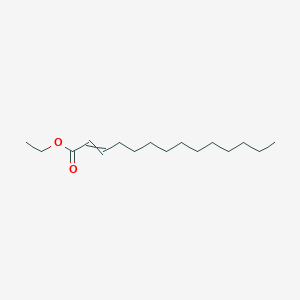

Ethyl tetradec-2-enoate

Description

Significance of α,β-Unsaturated Esters in Organic Synthesis

α,β-Unsaturated esters are considered key structural motifs and versatile building blocks in the field of organic synthesis. nih.govbeilstein-journals.org Their importance is underscored by their widespread presence in biologically active molecules. nih.govrsc.org The conjugated system of the double bond and the ester group allows for a variety of chemical transformations, making them valuable precursors for more complex molecules. beilstein-journals.org

Synthetic methodologies to access α,β-unsaturated esters are diverse and continually evolving. beilstein-journals.org Common approaches include the Wittig-Horner, Wadsworth-Emmons, and Peterson reactions, which all involve the formation of a carbon-carbon double bond from carbonyl compounds. acs.org Other methods include the oxidation of α,β-unsaturated aldehydes and the addition of organocopper reagents to acetylenic esters. acs.org More recently, chemo-enzymatic approaches, combining enzymatic reactions with traditional chemical methods, have been developed to synthesize these esters. beilstein-journals.org For instance, a combination of carboxylic acid reduction catalyzed by an enzyme from Mycobacterium sp. and a subsequent Wittig reaction can produce α,β-unsaturated esters. beilstein-journals.org

The stereochemistry of the double bond in α,β-unsaturated esters is crucial, as the (E) and (Z) isomers can exhibit different biological activities. nih.gov Consequently, the development of stereoselective synthetic methods is a significant area of research. nih.govrsc.org Iron-catalyzed cross-coupling reactions and ruthenium-catalyzed C-H bond activation are examples of modern techniques that can afford specific isomers with high selectivity. organic-chemistry.org

Academic Context and Research Landscape of Long-Chain Alkenoates

Long-chain alkenoates, which include ethyl tetradec-2-enoate, are part of a broader class of long-chain unsaturated lipids that have garnered significant attention in various scientific disciplines. A notable area of research is their use in paleoclimatology and oceanography. numberanalytics.com Specifically, long-chain alkenones, which are structurally related to alkenoates, are produced by certain species of haptophyte algae like Emiliania huxleyi. numberanalytics.com The degree of unsaturation in these molecules has been shown to correlate with the water temperature in which the algae grew, making them valuable proxies for reconstructing past sea surface temperatures. numberanalytics.combrown.edu

Research has focused on the distribution and biogeochemistry of these compounds in the water column and sediments to understand how they reflect environmental conditions. nih.govcore.ac.uk The stability and degradation of long-chain alkenones and alkenoates are critical factors in the accuracy of these paleotemperature estimations. core.ac.uk While alkenones are relatively resistant to diagenesis, the preservation of alkenoates can be less straightforward. core.ac.uk

In the realm of organic synthesis, research has been directed towards the synthesis of long-chain alkenoates as potential intermediates in the biosynthesis of complex natural products. For example, esters of long-chain enoic acids have been synthesized to investigate their role in the formation of mycolic acids in mycobacteria. nih.gov

Structural and Stereochemical Considerations for this compound Isomers

This compound exists as two stereoisomers, (E)-ethyl tetradec-2-enoate and (Z)-ethyl tetradec-2-enoate, which differ in the arrangement of substituents around the carbon-carbon double bond. This geometric isomerism significantly influences the molecule's physical and chemical properties.

The synthesis of these isomers often requires specific stereoselective methods. For instance, the (E)-isomer can be synthesized via a Knoevenagel condensation followed by reduction and oxidation. researchgate.net A chemo-enzymatic approach has also been reported for the synthesis of this compound, resulting in the trans-isomer as the major product. beilstein-journals.org The synthesis of the (Z)-isomer can be achieved through methods like the Wittig olefination under specific conditions. umich.edu

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for distinguishing between the (E) and (Z) isomers. The coupling constants between the vinylic protons in ¹H NMR spectroscopy are characteristically different for the two isomers. For example, the ¹H NMR spectrum of ethyl (E)-tetradec-2-enoate shows a doublet for the proton at the C3 position with a coupling constant (J) of 15.7 Hz, which is typical for a trans configuration. beilstein-journals.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H30O2 | thegoodscentscompany.comthegoodscentscompany.com |

| Molecular Weight | 254.41 g/mol | thegoodscentscompany.comthegoodscentscompany.com |

| CAS Number (unspecified stereochemistry) | 38112-60-6 | thegoodscentscompany.com |

| CAS Number ((Z)-isomer) | 75814-58-3 | thegoodscentscompany.comnih.govchemsrc.com |

| Water Solubility (estimated) | 0.05783 mg/L @ 25 °C | thegoodscentscompany.comthegoodscentscompany.com |

| XlogP3-AA (estimated) | 6.60 | thegoodscentscompany.comthegoodscentscompany.com |

Table 2: Spectroscopic Data for Ethyl (E)-tetradec-2-enoate

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity and Coupling Constant (J) | Source |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | beilstein-journals.org | ||

| 6.96 | dt, J = 15.5, 6.9 Hz | beilstein-journals.org | |

| 5.81 | d, J = 15.7 Hz | beilstein-journals.org | |

| 4.18 | q, J = 7.1 Hz | beilstein-journals.org | |

| 2.15 - 2.23 | m | beilstein-journals.org | |

| 1.39 - 1.50 | m | beilstein-journals.org | |

| 1.20 - 1.36 | m | beilstein-journals.org | |

| 0.88 | t, J = 6.7 Hz | beilstein-journals.org | |

| ¹³C NMR (100 MHz, CDCl₃) | beilstein-journals.org | ||

| 166.81 | beilstein-journals.org | ||

| 149.51 | beilstein-journals.org | ||

| 121.23 | beilstein-journals.org | ||

| 60.12 | beilstein-journals.org | ||

| 32.22 | beilstein-journals.org | ||

| 31.93 | beilstein-journals.org | ||

| 29.65 | beilstein-journals.org | ||

| 29.63 | beilstein-journals.org | ||

| 29.54 | beilstein-journals.org | ||

| 29.41 | beilstein-journals.org | ||

| 29.35 | beilstein-journals.org | ||

| 29.17 | beilstein-journals.org | ||

| 28.05 | beilstein-journals.org | ||

| 22.71 | beilstein-journals.org | ||

| 14.30 | beilstein-journals.org |

Structure

3D Structure

Properties

CAS No. |

335153-25-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

ethyl tetradec-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |

InChI Key |

JXDGEQAWGZXILF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Ethyl Tetradec 2 Enoate

Chemical Synthesis Approaches for α,β-Unsaturated Esters

The construction of the α,β-unsaturated ester functional group can be approached in several ways, primarily by forming the carbon-carbon double bond or by forming the ester linkage on a pre-existing unsaturated scaffold. The choice of method often depends on the availability of starting materials, desired stereoselectivity (E/Z isomerism), and reaction scalability.

Direct esterification and various condensation reactions represent classical and foundational methods for the synthesis of α,β-unsaturated esters.

Fischer Esterification: This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. For the synthesis of ethyl tetradec-2-enoate, this would require tetradec-2-enoic acid as the starting material, which would be reacted with ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and typically requires the removal of water to drive the equilibrium toward the product.

Condensation Reactions: These methods build the carbon skeleton and the double bond simultaneously. The Knoevenagel and Claisen-Schmidt (a variant of the Aldol condensation) reactions are particularly relevant. In a potential Claisen-Schmidt pathway, dodecanal (B139956) would be reacted with ethyl acetate (B1210297) under the influence of a strong base like sodium ethoxide or sodium hydride. asianpubs.org The base deprotonates the α-carbon of ethyl acetate, generating an enolate that acts as a nucleophile, attacking the aldehyde. The subsequent dehydration of the resulting β-hydroxy ester intermediate yields the α,β-unsaturated product.

| Condensation Method | Aldehyde Reactant | Ester/Acid Reactant | Key Reagents/Conditions | Intermediate |

| Knoevenagel Condensation | Dodecanal | Malonic acid | Piperidine/Pyridine, heat | β-hydroxy acid (followed by decarboxylation) |

| Claisen-Schmidt Reaction | Dodecanal | Ethyl acetate | Strong base (e.g., NaOEt, LDA) | β-hydroxy ester |

This table provides an interactive overview of common condensation reactions applicable to the synthesis.

The Wittig reaction and its modifications are among the most powerful and widely used methods for alkene synthesis, offering excellent control over the position of the newly formed double bond. mnstate.edumasterorganicchemistry.com This reaction involves the coupling of a carbonyl compound with a phosphorus ylide (a Wittig reagent). lumenlearning.comorganic-chemistry.org

To synthesize this compound, the reaction would be performed between dodecanal and a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides, where the carbanion is adjacent to an electron-withdrawing group like an ester, are less reactive than their non-stabilized counterparts and generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product. organic-chemistry.orgwikipedia.org

A significant variation is the Horner-Wadsworth-Emmons (HWE) reaction , which often provides superior results for the synthesis of (E)-α,β-unsaturated esters. nih.govrsc.org The HWE reaction employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base. These reagents are generally more reactive than the corresponding Wittig ylides. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification compared to the often-difficult removal of triphenylphosphine (B44618) oxide from Wittig reactions. wikipedia.orgresearchgate.net A chemo-enzymatic approach has also been demonstrated where a carboxylic acid is first reduced to an aldehyde, which then undergoes a Wittig reaction to produce an α,β-unsaturated ester. beilstein-journals.orgresearchgate.net

| Feature | Classic Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |

| Active Nucleophile | Phosphorus Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often solid) | Dialkyl phosphate salt (water-soluble) |

| Stereoselectivity | (E)-selective with stabilized ylides | Highly (E)-selective |

| Purification | Can be challenging | Generally straightforward |

This interactive table compares the key features of the Wittig and HWE reactions for this synthesis.

Olefin metathesis has emerged as a transformative tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. ias.ac.in The reaction, which involves the exchange of alkylidene fragments between two alkenes, is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.gov

For the synthesis of this compound, a cross-metathesis (CM) strategy is highly applicable. organic-chemistry.org This approach would involve the reaction of a long-chain terminal alkene, 1-tridecene (B165156), with an α,β-unsaturated ester, such as ethyl acrylate. researchgate.netrsc.org The reaction couples the C12 alkylidene fragment from 1-tridecene with the ethyl-acrylate-derived fragment, producing the desired this compound and releasing ethene as the sole byproduct. The irreversible loss of gaseous ethene helps to drive the reaction to completion. While acrylates are known to be challenging "Type II" olefins in metathesis, modern catalysts have been developed to effectively promote this transformation. researchgate.netacs.org

The success of olefin metathesis is heavily reliant on the catalyst. Ruthenium-based catalysts developed by Robert H. Grubbs are particularly prominent due to their remarkable functional group tolerance and stability. wikipedia.org

Grubbs First-Generation Catalyst: This catalyst is effective for a range of metathesis reactions but shows limited activity with electron-deficient olefins like acrylates.

Grubbs Second-Generation Catalyst: Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst exhibits significantly higher reactivity and broader substrate scope. researchgate.net It is much more effective for the cross-metathesis of terminal alkenes with acrylates. acs.orgnih.gov

Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for catalyst recovery and reuse in some systems. The second-generation Hoveyda-Grubbs catalyst is highly efficient for cross-metathesis reactions. acs.org

Grubbs Third-Generation Catalyst (Fast-Initiating Catalysts): These catalysts are designed for rapid initiation at room temperature and are useful in specific applications requiring fast turnover.

The choice of catalyst is crucial for optimizing the yield and selectivity of the cross-metathesis reaction to form this compound. researchgate.net

| Catalyst Generation | Key Structural Feature | Activity with Acrylates | General Stability |

| Grubbs 1st Gen | Bis(tricyclohexylphosphine) | Low | Moderate |

| Grubbs 2nd Gen | One NHC ligand, one phosphine | High | High |

| Hoveyda-Grubbs 2nd Gen | NHC and chelating ether ligand | High | Very High |

| Grubbs 3rd Gen | Pyridine-based ligands | High | Lower (fast-initiating) |

This interactive table summarizes the properties of common Grubbs-type catalysts.

A stereoselective method for preparing (E)-α,β-unsaturated esters involves the reaction of an aldehyde with ethyl dibromoacetate, promoted by a reducing agent such as chromium(II) chloride or samarium(II) iodide. organic-chemistry.org In this process, dodecanal would be treated with ethyl dibromoacetate in the presence of the metal promoter. The reaction is believed to proceed through an aldol-type addition, followed by a subsequent β-elimination step to furnish the unsaturated ester. This method is noted for its mild conditions and high (E)-selectivity. organic-chemistry.org

Olefin Metathesis Strategies

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Enzymatic synthesis of fatty acid ethyl esters (FAEEs), a class of compounds that includes this compound, is commonly accomplished through direct esterification or transesterification, catalyzed by lipases. wikipedia.orgtandfonline.com Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that can function in non-aqueous environments to synthesize esters. nih.govnih.gov

Direct Esterification: This process involves the reaction between a carboxylic acid (tetradec-2-enoic acid) and ethanol. The reaction is reversible, and water is produced as a byproduct. To drive the reaction towards the product, water is typically removed from the system. Immobilized lipases are frequently used to enhance stability and allow for easy recovery and reuse. mdpi.com For instance, the synthesis of ethyl oleate, a structurally similar long-chain unsaturated ester, has been extensively studied using various lipases in organic solvents. core.ac.uk

Transesterification: This pathway involves the conversion of an existing ester (e.g., methyl or glycerol (B35011) ester of tetradec-2-enoic acid) into the corresponding ethyl ester by reaction with ethanol. wikipedia.orgsaudijournals.com This method is central to biodiesel production, where triglycerides from vegetable oils are transesterified with a short-chain alcohol. wikipedia.orgtandfonline.com Enzymatic transesterification avoids the harsh conditions and side reactions associated with chemical catalysts. saudijournals.com

Key lipases used in these processes include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and various Aspergillus and Rhizopus species. tandfonline.comnih.govmdpi.com The choice of solvent, temperature, and substrate molar ratio significantly influences the reaction yield and rate. core.ac.uknih.gov For example, in the production of FAEE from camellia oil soapstocks, a yield of 98.4% was achieved using Novozym 435 in a solvent-free system. nih.gov

| Biocatalyst | Reaction Type | Substrates | Key Findings | Reference |

| Novozym 435 (Candida antarctica lipase (B570770) B) | Esterification & Transesterification | Camellia oil soapstocks, Diethyl carbonate | 98.4% yield in a solvent-free system at 50°C. The enzyme was reusable for 10 batches. | nih.gov |

| Lipolase 100 L (Thermomyces lanuginosus lipase) | Transesterification | Refined soybean oil, Ethanol | Achieved a 97% ester content yield at 30°C. | tandfonline.com |

| Resting Cells (Rhizopus oryzae) | Transesterification | Monkfish liver oil, Ethanol | 61% yield after 72 hours; demonstrated selectivity for different fatty acids. | mdpi.com |

| Porcine Pancreatic Lipase | Esterification | Oleic acid, Ethanol | Reaction rates showed good correlation with solvent hydrophobicity (log P). | core.ac.uk |

A powerful chemo-enzymatic strategy allows for the synthesis of α,β-unsaturated esters like this compound from shorter, saturated fatty acid precursors through a two-step chain elongation process. beilstein-journals.orgnih.gov This pathway combines a highly selective enzymatic reduction with a classic organic chemical transformation. beilstein-journals.org

The process begins with a C12 carboxylic acid, dodecanoic acid, as the starting material.

Enzymatic Carboxylic Acid Reduction: The first step involves the reduction of the carboxylic acid to its corresponding aldehyde (dodecanal). This transformation is catalyzed by the enzyme Carboxylic Acid Reductase (CAR). CARs, such as the one from Mycobacterium sp., exhibit broad substrate specificity for various aliphatic and aromatic carboxylic acids. beilstein-journals.orgnih.govresearchgate.net The enzyme utilizes ATP and NADPH as cofactors to perform the reduction under mild aqueous conditions. nih.gov

Wittig Reaction: The aldehyde produced in the first step is then subjected to a Wittig reaction. beilstein-journals.org The aldehyde reacts with a phosphorus ylide, specifically ethyl (triphenylphosphoranylidene)acetate, to form the α,β-unsaturated ester. beilstein-journals.orgnih.gov This reaction stereoselectively forms the double bond and elongates the carbon chain by two carbons, converting the C12 aldehyde into the C14 α,β-unsaturated ester, this compound. beilstein-journals.org

This chemo-enzymatic route demonstrates how biocatalysis can be integrated with traditional synthesis to create valuable molecules from readily available fatty acids. beilstein-journals.orgresearchgate.net

| Starting Carboxylic Acid (Example) | Enzyme | Intermediate Aldehyde | Chemical Reaction | Final Product (Example) | Yield (%) | Reference |

| Phenylacetic acid | Carboxylic Acid Reductase (Mycobacterium sp.) | Phenylacetaldehyde | Wittig Reaction | Ethyl cinnamate | 95 | beilstein-journals.org |

| 3-Phenylpropanoic acid | Carboxylic Acid Reductase (Mycobacterium sp.) | 3-Phenylpropanal | Wittig Reaction | Ethyl 5-phenyl-2-pentenoate | 93 | beilstein-journals.org |

| Hexanoic acid | Carboxylic Acid Reductase (Mycobacterium sp.) | Hexanal | Wittig Reaction | Ethyl 2-octenoate | 96 | beilstein-journals.org |

Whole-cell microbial systems offer a consolidated route for producing FAEEs directly from simple carbon sources like glucose. nih.gov Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be programmed to synthesize long-chain esters like this compound. nih.govchalmers.se

The metabolic engineering strategy typically involves two core components:

Ethanol Production: The microbial host is engineered to produce ethanol endogenously. In yeast like S. cerevisiae, this is a natural part of its fermentative metabolism. chalmers.se In bacteria like E. coli, genes for ethanol production pathways are introduced to allow for aerobic ethanol synthesis. nih.gov

Ester Synthesis: A key enzyme with wax ester synthase activity is introduced into the microorganism. A commonly used enzyme is a promiscuous acyl-CoA:diacylglycerol acyltransferase from Acinetobacter baylyi ADP1, which can efficiently catalyze the esterification of fatty acyl-CoAs with ethanol to produce FAEEs. nih.gov

The fatty acyl-CoA precursor (tetradec-2-enoyl-CoA) can either be synthesized de novo by the cell's fatty acid biosynthesis machinery or be produced from fatty acids supplied externally in the fermentation medium. nih.gov In an engineered E. coli strain harboring a plasmid termed p(Microdiesel), cells fed with glucose (for ethanol production) and oleic acid (as the fatty acid source) were able to produce FAEEs up to 25.4% of the cell's dry mass. nih.gov This approach integrates substrate conversion, cofactor regeneration, and biocatalysis within a single living cell factory. frontiersin.org

| Microbial Host | Key Engineered Enzyme(s) | Substrates | Product | Titer/Yield | Reference |

| Escherichia coli | Wax ester synthase (Acinetobacter baylyi) | Glucose, Oleic Acid | Fatty Acid Ethyl Esters (FAEEs) | 19 g/L (25.4% of cell dry mass) | nih.gov |

| Saccharomyces cerevisiae | Wax ester synthase (Acinetobacter baylyi) | Glucose | Fatty Acid Ethyl Esters (FAEEs) | ~125 mg/L | chalmers.se |

Chemical Reactivity and Derivatization Studies of Ethyl Tetradec 2 Enoate

Reactions Involving the α,β-Unsaturated Ester Moiety

The electronic properties of the α,β-unsaturated ester system in ethyl tetradec-2-enoate allow for a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the ester group polarizes the double bond, facilitating attacks by nucleophiles and participation in pericyclic reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ester (Michael acceptor). wikipedia.org This process is widely utilized for the formation of carbon-carbon bonds under mild conditions. wikipedia.org For this compound, the reaction proceeds via the attack of a nucleophile on the electrophilic β-carbon. The negative charge is then delocalized onto the oxygen atom of the carbonyl group through resonance. wikipedia.org Subsequent protonation leads to the saturated product. wikipedia.org

A variety of nucleophiles can be employed in the Michael addition with α,β-unsaturated esters. These include enolates derived from β-keto esters, malonic esters, and other 1,3-dicarbonyl compounds, which are particularly effective due to their stabilized nature. libretexts.org Other suitable nucleophiles include amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com The general mechanism involves three key steps: deprotonation of the Michael donor to form a nucleophile, conjugate addition of the nucleophile to the β-carbon of the ester, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| Enolates (from ketones, esters) | α,β-Unsaturated aldehydes |

| Amines | α,β-Unsaturated ketones |

| Thiolates | α,β-Unsaturated esters |

| Organocuprates (Gilman reagents) | α,β-Unsaturated nitriles |

| Enamines | α,β-Unsaturated nitro compounds |

This table provides examples of common nucleophiles (Michael donors) that can react with various electrophilic alkenes (Michael acceptors), including α,β-unsaturated esters like this compound. masterorganicchemistry.comlibretexts.org

The hydrogenation of this compound can lead to different products depending on the reaction conditions and the catalyst employed. Catalytic hydrogenation, a reaction where hydrogen is added across a double or triple bond in the presence of a metal catalyst, is a common method for the reduction of unsaturated compounds. tcichemicals.com

For α,β-unsaturated esters, the reduction can occur at the carbon-carbon double bond (1,4-reduction) or at the carbonyl group (1,2-reduction). Selective reduction of the C=C double bond, leaving the ester group intact, can be achieved using specific catalytic systems. For instance, iridium catalysts with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand have been shown to selectively reduce the electron-deficient C=C bonds of α,β-unsaturated esters in the presence of formic acid as a hydride donor and water as a solvent. mdpi.com Another method involves the use of a sodium borohydride-bismuth chloride system, which has demonstrated high selectivity for the reduction of the carbon-carbon double bond in α,β-unsaturated esters. tandfonline.com

Conversely, the ester group can be reduced to a primary alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. psgcas.ac.in Diisobutylaluminium hydride (DIBAL-H) is another versatile reducing agent that can efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols. wikipedia.org The outcome of the reduction with DIBAL-H can often be controlled by the reaction conditions, such as temperature. adichemistry.com

Table 2: Selective Reduction Outcomes for α,β-Unsaturated Esters

| Reagent/Catalyst | Primary Reduction Site | Product |

| Iridium complex with formic acid/water | C=C double bond | Saturated ester |

| NaBH4-BiCl3 | C=C double bond | Saturated ester |

| LiAlH4 | Carbonyl group | Primary alcohol |

| DIBAL-H | Carbonyl group | Allylic alcohol |

This table summarizes the primary products obtained from the selective reduction of α,β-unsaturated esters using different reagents and catalysts. mdpi.comtandfonline.compsgcas.ac.inwikipedia.org

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. fiveable.me The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.org α,β-Unsaturated esters like this compound can act as dienophiles in these reactions due to the electron-withdrawing nature of the ester group, which activates the double bond. acs.org The reaction is typically thermally allowed and proceeds in a concerted fashion. fiveable.me The use of chiral Lewis acids as catalysts can facilitate asymmetric Diels-Alder reactions, leading to the formation of enantiomerically enriched products. acs.org

Besides the Diels-Alder reaction, α,β-unsaturated esters can participate in other types of cycloadditions. For instance, inverse-electron-demand oxa-Diels-Alder reactions have been developed where α-keto-β,γ-unsaturated esters react with electron-rich dienophiles. acs.org Additionally, [2+2] cycloadditions, which form four-membered rings, are also possible, often under photochemical conditions. libretexts.org

Transformations to Related Fatty Acid Derivatives

This compound can be readily converted into other important fatty acid derivatives, such as the corresponding carboxylic acid and alcohols, through standard organic transformations.

The hydrolysis of an ester to a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry. This transformation can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org Base-promoted hydrolysis, also known as saponification, is the process of cleaving an ester with an aqueous alkali, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. wikipedia.orgebsco.com Saponification is a widely used method for producing soaps from fats and oils, which are esters of fatty acids. njit.edu The resulting carboxylate salt can then be acidified to yield the free carboxylic acid, in this case, tetradec-2-enoic acid.

The ester functionality of this compound can be reduced to yield alcohols. As mentioned in section 3.1.2, strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol. In the case of an α,β-unsaturated ester, LiAlH4 typically reduces both the carbonyl group and the carbon-carbon double bond, yielding a saturated primary alcohol.

For the selective reduction of the ester group to an alcohol while preserving the double bond (to form an allylic alcohol), diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent. wikipedia.org DIBAL-H is an electrophilic reducing agent that can efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols. wikipedia.orgadichemistry.com Careful control of reaction conditions, such as low temperatures, is often necessary to achieve this selectivity. adichemistry.com

Role as a Synthetic Intermediate in Complex Molecule Synthesis

This compound, an α,β-unsaturated ester, serves as a versatile building block in the synthesis of complex organic molecules. Its reactivity, characterized by the electrophilic β-carbon and the potential for enolate formation at the α-position, allows for its participation in a variety of carbon-carbon bond-forming reactions. This section explores its utility as a precursor in diastereoselective synthetic routes toward natural products and its potential to engage in cascade and tandem reactions.

Precursors in Diastereoselective Synthetic Routes (e.g., for natural products like (+)-nephrosterinic acid and (+)-protolichesterinic acid, referencing related compounds)

This compound and its methyl ester analogue, mthis compound, are valuable precursors in the diastereoselective synthesis of several bioactive natural products, including the lichen-derived compounds (+)-nephrosterinic acid and (+)-protolichesterinic acid. A key strategy in the synthesis of (+)-protolichesterinic acid involves the use of a diastereoselective orthoester Johnson-Claisen rearrangement.

In a synthetic route to (+)-protolichesterinic acid, a closely related starting material, methyl 2-hexadecenoate, is utilized. This α,β-unsaturated ester is first converted to an allylic alcohol. The subsequent Johnson-Claisen rearrangement of this allylic alcohol with an orthoester proceeds with high diastereoselectivity to establish the required stereocenters in the target molecule. The general mechanism of the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a mild acid catalyst to form a ketene acetal intermediate. This intermediate then undergoes a bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement to yield a γ,δ-unsaturated ester with a newly formed carbon-carbon bond. name-reaction.comjk-sci.com The stereochemistry of the newly created chiral centers is controlled by the geometry of the double bond in the allylic alcohol and the transition state of the rearrangement.

The successful application of this methodology highlights the importance of long-chain α,β-unsaturated esters like this compound as starting materials for the stereocontrolled synthesis of complex natural products.

| Natural Product | Key Synthetic Strategy | Precursor Type |

| (+)-Protolichesterinic acid | Diastereoselective orthoester Johnson-Claisen rearrangement | Methyl 2-hexadecenoate |

| (+)-Nephrosterinic acid | (Related syntheses often employ similar long-chain precursors) | α,β-Unsaturated ester |

Cascade and Tandem Reactions Utilizing the Alkenoate Scaffold

The scaffold of this compound, being an α,β-unsaturated ester, is well-suited for participation in cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The electrophilic β-carbon of the enoate system can act as a Michael acceptor, initiating a sequence of reactions. tamu.eduyoutube.com

A common and powerful cascade sequence involving α,β-unsaturated carbonyl compounds is the Michael-aldol reaction. In this sequence, the conjugate addition of a nucleophile to the β-carbon of this compound would generate an enolate intermediate. This enolate can then participate in an intramolecular or intermolecular aldol reaction with a suitable carbonyl electrophile, leading to the rapid construction of complex cyclic or acyclic systems with multiple stereocenters.

For instance, a tandem Michael addition followed by an aldol condensation can be envisioned. The Michael addition of a nucleophile to this compound would form an enolate, which could then react with an aldehyde or ketone. Subsequent dehydration of the aldol adduct can lead to the formation of a new α,β-unsaturated system.

While specific examples detailing the use of this compound in such cascade reactions are not extensively documented in readily available literature, the reactivity of the underlying α,β-unsaturated ester functional group is well-established in numerous tandem sequences. Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters, for example, lead to the formation of γ-lactones through a reductive aldolization followed by lactonization. beilstein-journals.org Organocatalytic tandem Michael addition reactions have also been extensively developed for the enantioselective synthesis of various functionalized cyclic compounds. beilstein-journals.org

The long alkyl chain of this compound can influence the solubility and reactivity in these sequences, potentially favoring certain reaction pathways or diastereomeric outcomes. The exploration of its participation in such tandem and cascade reactions represents a promising avenue for the efficient synthesis of complex, long-chain organic molecules.

| Tandem/Cascade Reaction Type | Initial Step | Subsequent Step(s) | Potential Product Class |

| Michael-Aldol Cascade | Michael addition of a nucleophile to the β-carbon | Intramolecular or intermolecular aldol reaction of the resulting enolate | Highly functionalized cyclic or acyclic compounds |

| Reductive Aldolization-Lactonization | Conjugate reduction | Aldol reaction and subsequent lactonization | γ-Lactones |

Analytical Characterization Methodologies in Ethyl Tetradec 2 Enoate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of Ethyl tetradec-2-enoate by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic methods provide specific information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the ethyl ester group, the α,β-unsaturated system, and the long alkyl chain. Although specific experimental data is not widely published, expected chemical shifts can be predicted based on the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.netnp-mrd.orgnp-mrd.org Each carbon atom in this compound, from the ethyl group to the carbonyl carbon and the long alkyl chain, would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is typically observed at the low-field end of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Description |

| ¹H | Ethyl (-CH₃) | ~1.25 | Triplet |

| ¹H | Ethyl (-OCH₂-) | ~4.15 | Quartet |

| ¹H | Vinylic (=CH-CO) | ~5.80 | Doublet |

| ¹H | Vinylic (-CH=CH-CO) | ~6.95 | Doublet of Triplets |

| ¹H | Allylic (-CH₂-CH=) | ~2.20 | Multiplet |

| ¹H | Alkyl Chain (-CH₂-)n | ~1.2-1.4 | Broad Multiplet |

| ¹H | Terminal (-CH₃) | ~0.88 | Triplet |

| ¹³C | Carbonyl (C=O) | ~166 | Ester Carbonyl |

| ¹³C | Vinylic (=CH-CO) | ~121 | Alkene Carbon |

| ¹³C | Vinylic (-CH=CH-CO) | ~149 | Alkene Carbon |

| ¹³C | Ethyl (-OCH₂-) | ~60 | Ester Methylene |

| ¹³C | Alkyl Chain (-CH₂-)n | ~22-34 | Saturated Carbons |

| ¹³C | Ethyl (-CH₃) | ~14 | Ester Methyl |

| ¹³C | Terminal (-CH₃) | ~14 | Alkyl Methyl |

Note: The data in the table is predicted and based on typical values for similar structural motifs. Actual experimental values may vary. rsc.orgblogspot.com

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk When this compound is analyzed, it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. jeol.com For this compound (C₁₆H₃₀O₂), the expected exact mass would be approximately 254.2246 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for fatty acid ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the characteristic McLafferty rearrangement, which can produce a prominent ion at m/z=88 for ethyl esters. tdx.catmsu.edu Other fragment ions result from cleavages along the long alkyl chain. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as an α,β-unsaturated ester.

Key diagnostic peaks include a strong absorption band for the carbonyl (C=O) group, which is shifted to a lower wavenumber (around 1715-1730 cm⁻¹) due to conjugation with the C=C double bond. orgchemboulder.comlibretexts.orglibretexts.org Other significant absorptions include the C=C stretching vibration (around 1640-1680 cm⁻¹), C-O stretching vibrations for the ester linkage (in the 1000-1300 cm⁻¹ region), and C-H stretching and bending vibrations for the alkyl chain. orgchemboulder.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1715-1730 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640-1680 | C=C Stretch | Alkene |

| ~1160-1300 | C-O Stretch | Ester |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ntnu.no It is well-suited for the analysis of volatile compounds like fatty acid ethyl esters. researchgate.netnih.gov In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. wiley.comuib.no As this compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification, often by comparison to a spectral library. wiley.com This method is highly sensitive and can be used for both qualitative and quantitative analysis of this compound in complex mixtures. researchgate.netfxcsxb.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. taylorfrancis.com For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. aocs.org

In this method, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. researchgate.netacs.org Detection is typically achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system in this compound absorbs UV light. HPLC is particularly useful for purity assessment and for the isolation of the compound in preparative-scale applications. researchgate.net

Preparative Column Chromatography for Isolation and Purification

Preparative column chromatography is a fundamental technique for the isolation and purification of this compound from reaction mixtures or natural sources. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The choice of stationary and mobile phases is critical for achieving effective separation.

For the purification of esters like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature. The separation mechanism relies on the polarity differences between the target compound and any impurities. Less polar compounds travel faster through the column with a non-polar mobile phase, while more polar compounds are retained longer.

The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). The polarity of the mobile phase can be adjusted to control the elution of the compounds. A common strategy is to start with a low-polarity solvent system and gradually increase its polarity, a technique known as gradient elution. This allows for the sequential elution of compounds with increasing polarity.

While specific research detailing the preparative column chromatography of this compound is not extensively documented in publicly available literature, the principles of separating similar long-chain unsaturated esters can be applied. The selection of the solvent system is typically guided by preliminary analysis using thin-layer chromatography (TLC). An optimal solvent system for column chromatography is one that provides a good separation of the target compound from its impurities on a TLC plate.

For instance, in the purification of a crude 2-ethyl hexyl ester, a mobile phase of 10% ethyl acetate in hexane was successfully used with a basic aluminum oxide stationary phase. Another example involves the fractionation of an ethyl acetate extract using a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100%.

Based on the general principles of chromatography for esters, a hypothetical purification of this compound could be designed. The following table outlines a potential gradient elution protocol for the purification of this compound on a silica gel column.

Table 1: Hypothetical Gradient Elution Protocol for this compound Purification

| Fraction Number | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume (mL) | Expected Eluted Compounds |

| 1-5 | 98:2 | 100 | Non-polar impurities |

| 6-15 | 95:5 | 200 | This compound |

| 16-20 | 90:10 | 100 | More polar impurities |

| 21-25 | 80:20 | 100 | Highly polar impurities |

The effectiveness of the separation would be monitored by collecting fractions and analyzing them using an appropriate analytical technique, such as thin-layer chromatography or gas chromatography, to identify the fractions containing the pure this compound.

Biochemical and Biological Research Contexts of Ethyl Tetradec 2 Enoate

Occurrence and Biosynthesis in Natural Systems

The natural occurrence of ethyl tetradec-2-enoate is not widely documented; however, its potential roles can be inferred from the behavior of structurally similar molecules in biological systems, such as insect semiochemicals and components of plant extracts. Its formation is presumed to follow established pathways of fatty acid metabolism.

While this compound has not been definitively identified as a specific insect pheromone in available research, fatty acid derivatives, including esters and other long-chain unsaturated molecules, are a major class of semiochemicals, which are chemicals used by organisms to communicate. These compounds are critical for behaviors such as mating, aggregation, and signaling alarm.

For example, various isomers of tetradecenal and tetradecenyl acetate (B1210297), which share the 14-carbon backbone, function as potent sex pheromones in numerous moth species. (E)-tetradec-11-enal is a key component of the sex pheromone for the spruce budworm (Choristoneura fumiferana) . Similarly, (E)-tetradec-11-enyl acetate is a known insect attractant that functions as a mating disruptor for various pests in the Lepidoptera order herts.ac.uk.

Furthermore, other fatty acid ethyl esters play significant roles as primer pheromones. In honeybees (Apis mellifera), for instance, ethyl oleate is produced by forager bees and acts as a primer pheromone that delays the maturation of young nurse bees into foragers, thereby regulating the colony's division of labor researchgate.netesc-sec.ca. The biosynthesis of these ethyl esters in insects involves the reaction of a fatty acid with ethanol (B145695), a process that has been observed in honeybees, potentially as a way to detoxify ethanol consumed from fermented nectar esc-sec.ca. Given these examples, it is plausible that this compound or its isomers could function as semiochemicals in some insect species, though specific evidence remains to be discovered.

Table 1: Examples of Tetradecene-Based Insect Semiochemicals

| Compound Name | Isomer | Function | Insect Species |

| (E)-tetradec-11-enal | E (trans) | Sex Pheromone | Spruce Budworm (Choristoneura fumiferana) |

| (E)-tetradec-11-enyl acetate | E (trans) | Mating Disruptor | Codling Moth, European Corn Borer |

The de novo biosynthesis of this compound would originate from the general fatty acid synthesis pathway, followed by specific elongation, desaturation, and esterification steps.

Fatty Acid Synthesis and Elongation : The process begins with the synthesis of a saturated fatty acid precursor, typically palmitic acid (16:0), from acetyl-CoA and malonyl-CoA. To produce a 14-carbon chain (myristic acid), the C16 fatty acid can undergo a cycle of chain shortening, or more commonly, the synthesis is terminated earlier. Alternatively, shorter fatty acids can be elongated. The primary fatty acid elongation system is located in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA to an existing fatty acyl-CoA chain ijs.siagrilife.org.

Desaturation : To introduce the double bond at the second carbon (the α,β position), a desaturase enzyme is required. Fatty acid desaturases introduce double bonds at specific positions in the acyl chain youtube.com. The formation of a double bond between the second and third carbons is a key step in the β-oxidation pathway, but in a biosynthetic context, it would require a specific desaturase acting on a saturated C14 acyl-CoA precursor (myristoyl-CoA). These reactions typically occur in the endoplasmic reticulum and require molecular oxygen and NADH or NADPH ijs.siyoutube.com.

Esterification : The final step is the formation of the ethyl ester. This enzymatic reaction involves the condensation of the fatty acyl-CoA (tetradec-2-enoyl-CoA) with ethanol. In insects like the honeybee, this esterification is catalyzed by enzymes such as α/β-hydrolases, which can exhibit esterase activity in hydrophobic environments researchgate.net. The availability of ethanol, for instance from fermented nectar in bees, is a crucial factor for this final step esc-sec.canih.gov.

Currently, there is a lack of specific reports detailing the isolation of this compound from plant extracts. Phytochemical studies frequently involve the use of ethyl acetate as a solvent for extraction, which can yield a wide variety of compounds, including fatty acids, flavonoids, and other secondary metabolites. However, the specific identification of this compound or its isomers in these extracts is not documented in the available literature. General methods for isolating compounds from plant material include techniques like maceration, Soxhlet extraction, and various forms of chromatography, but reports on the natural occurrence of this particular ester in plants are absent.

Substrate Specificity and Enzyme Interactions

The interaction of this compound and its related derivatives with enzymes is best understood through studies on metabolic intermediates and the use of similar molecules as substrates in specific enzymatic reactions.

The aldehyde derivative corresponding to this compound, (E)-tetradec-2-enal, has been investigated as a substrate for bacterial luciferases. Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes the oxidation of a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of light.

Research has shown that while saturated long-chain aldehydes like tetradecanal are effective substrates, α,β-unsaturated aldehydes such as (E)-tetradec-2-enal can also be utilized by the enzyme, albeit with different reaction kinetics. Studies comparing the two found that the light emission with (E)-tetradec-2-enal as a substrate has a slower onset and decay compared to its saturated counterpart, tetradecanal. This indicates that the presence of the double bond at the C2 position affects the interaction with the enzyme's active site and the subsequent chemical reaction that produces light.

Table 2: Light Emission Kinetics of Aldehyde Substrates with Bacterial Luciferase

| Substrate | Saturation | Peak Light Emission | Duration of Light Emission |

| Tetradecanal | Saturated | Faster onset | Shorter |

| (E)-tetradec-2-enal | α,β-Unsaturated | Slower onset | Longer |

This table is a qualitative summary based on the findings reported in the research.

The Coenzyme A (CoA) derivative, trans-tetradec-2-enoyl-CoA, is a recognized metabolic intermediate in the mitochondrial β-oxidation of myristic acid (a saturated 14-carbon fatty acid). The β-oxidation spiral is the primary pathway for degrading fatty acids to produce acetyl-CoA.

The process involves a sequence of four enzymatic reactions:

Dehydrogenation : Myristoyl-CoA is oxidized by an acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons (C2 and C3), yielding trans-tetradec-2-enoyl-CoA.

Hydration : An enoyl-CoA hydratase then adds a water molecule across the double bond of trans-tetradec-2-enoyl-CoA to form L-3-hydroxytetradecanoyl-CoA.

Dehydrogenation : The hydroxyl group is subsequently oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase, producing 3-ketotetradecanoyl-CoA.

Thiolysis : Finally, a thiolase enzyme cleaves the molecule, releasing a molecule of acetyl-CoA and a dodecanoyl-CoA, which is two carbons shorter and re-enters the β-oxidation spiral.

The central role of trans-tetradec-2-enoyl-CoA in this fundamental metabolic pathway highlights the biochemical importance of the tetradec-2-enoyl structure in cellular energy production.

Biotechnological Production and Sustainable Chemistry

The biotechnological production of this compound represents a promising and sustainable alternative to conventional chemical synthesis. By harnessing the metabolic capabilities of microorganisms and the catalytic efficiency of enzymes, it is possible to create greener and more efficient manufacturing processes. This approach aligns with the principles of sustainable chemistry by utilizing renewable resources, reducing energy consumption, and minimizing waste generation. The following sections delve into the key aspects of this bio-based production strategy, from the genetic optimization of microbial factories to the application of biocatalytic methods and the use of renewable feedstocks.

Optimization of Microbial Strains for Ester Synthesis

The microbial synthesis of fatty acid ethyl esters (FAEEs), including this compound, relies on the strategic engineering of microbial strains to channel metabolic flux towards the desired product. nih.gov Host organisms such as Saccharomyces cerevisiae and Escherichia coli are frequently chosen for their well-understood genetics and established metabolic engineering toolkits. nih.gov The core of this strategy involves the introduction of a heterologous wax ester synthase, an enzyme that catalyzes the esterification of a fatty acyl-CoA with ethanol to form the corresponding FAEE.

A primary objective in strain optimization is to enhance the intracellular pools of the necessary precursors: fatty acyl-CoAs and ethanol. To bolster the supply of fatty acyl-CoAs, metabolic engineers often focus on upregulating the fatty acid synthesis pathway. This can be achieved by overexpressing key enzymes such as acetyl-CoA carboxylase (ACC1), which catalyzes the first committed step in fatty acid biosynthesis. dtu.dk Concurrently, pathways that compete for fatty acid precursors are often downregulated or entirely knocked out. For instance, deleting genes involved in β-oxidation, the pathway responsible for fatty acid degradation, prevents the breakdown of the desired fatty acid intermediates. dtu.dk

Furthermore, the chain length and degree of saturation of the synthesized fatty acids can be tailored by manipulating the fatty acid synthase (FAS) complex and introducing specific thioesterases. oup.com For the production of this compound, this would involve engineering the FAS to favor the production of C14 fatty acids and introducing a desaturase capable of creating a double bond at the C2 position. While the native fatty acid profile of yeast is dominated by C16 and C18 fatty acids, heterologous expression of thioesterases with a preference for C14 acyl-ACPs can shift the balance towards the desired chain length. oup.com

The oleaginous yeast Yarrowia lipolytica has also emerged as a powerful platform for lipid and FAEE production due to its natural ability to accumulate high levels of lipids. nih.govacs.org Metabolic engineering strategies in Y. lipolytica have focused on enhancing the precursor supply and blocking competing pathways, leading to significant increases in lipid titers. nih.govacs.org

| Microbial Strain | Genetic Modification | Outcome |

| Saccharomyces cerevisiae | Overexpression of wax ester synthase, acetyl-CoA carboxylase (ACC1), and deletion of β-oxidation pathway genes. | Increased production of fatty acid ethyl esters (FAEEs). |

| Escherichia coli | Introduction of wax ester synthase and ethanol production pathways; knockout of fatty acid degradation pathways. | De novo synthesis of FAEEs from simple carbon sources. |

| Yarrowia lipolytica | Overexpression of genes in the lipid synthesis pathway; deletion of competing metabolic pathways. | High-titer production of lipids and FAEEs. |

Utilization of Renewable Feedstocks for Bio-Based Ester Production

A significant advantage of biotechnological production is the ability to utilize a wide range of renewable feedstocks, thereby reducing reliance on fossil fuels and promoting a circular bioeconomy. researchgate.net Oleaginous yeasts, in particular, are adept at converting various carbon sources into lipids, which can then be transesterified to produce FAEEs. mdpi.comresearchgate.net

Lignocellulosic biomass, derived from agricultural residues, forestry waste, and dedicated energy crops, is an abundant and non-food-competing feedstock. researchgate.netnih.govsemanticscholar.org Through pretreatment and enzymatic hydrolysis, lignocellulose can be broken down into fermentable sugars, such as glucose and xylose, which can be readily assimilated by engineered microbial strains. researchgate.netnih.gov Several oleaginous yeasts have demonstrated the ability to grow and produce lipids on lignocellulosic hydrolysates. researchgate.netnih.govsemanticscholar.org

Crude glycerol (B35011), a major byproduct of the biodiesel industry, is another promising renewable feedstock. semanticscholar.orgresearchgate.net Its abundance and low cost make it an attractive carbon source for microbial fermentation. Oleaginous yeasts like Yarrowia lipolytica can efficiently metabolize glycerol and convert it into high levels of lipids. semanticscholar.orgresearchgate.net

Other waste streams, such as those from the food industry, can also serve as valuable feedstocks. These may include waste cooking oils, molasses, and whey permeate. acs.org The ability to valorize these waste materials not only provides a low-cost carbon source but also helps in waste management and pollution reduction. The fatty acid profile of the lipids produced can be influenced by the feedstock composition and the metabolic engineering strategies applied to the microbial strain, allowing for the targeted production of C14 fatty acids as precursors for this compound.

| Renewable Feedstock | Description | Microbial Conversion |

| Lignocellulosic Biomass | Non-food plant matter such as agricultural and forestry residues. | Hydrolyzed to simple sugars (glucose, xylose) for fermentation by oleaginous yeasts. researchgate.netnih.gov |

| Crude Glycerol | A byproduct of biodiesel production. | Utilized as a carbon source by yeasts like Yarrowia lipolytica for lipid synthesis. semanticscholar.orgresearchgate.net |

| Agri-Food Wastes | Waste streams from the food industry, including waste cooking oils and molasses. | Converted into lipids by various oleaginous microorganisms. acs.org |

Advanced Research Perspectives and Future Directions in Ethyl Tetradec 2 Enoate Chemistry

Stereoselective Synthesis and Isomer Control

The stereochemistry of the carbon-carbon double bond in Ethyl tetradec-2-enoate is a critical determinant of its physical, chemical, and biological properties. Consequently, the development of synthetic methods that allow for precise control over the E (trans) and Z (cis) isomers is of paramount importance.

Recent research has demonstrated the feasibility of a chemo-enzymatic approach for the synthesis of α,β-unsaturated esters, including this compound. One such method involves the use of lauric acid as a starting material, which undergoes a series of enzymatic and chemical transformations to yield the target molecule. researchgate.net The nuclear magnetic resonance (NMR) spectroscopic data from these syntheses, particularly the coupling constant of the vinylic protons, can confirm the stereochemistry of the double bond, often indicating a high stereoselectivity towards the E-isomer. researchgate.net

Furthermore, the synthesis of the precursor, (E)-tetradec-2-enoic acid, highlights the strategic importance of establishing the double bond geometry early in the synthetic sequence. nih.gov The subsequent esterification to the ethyl ester would then preserve this stereochemistry. Future research in this area will likely focus on the development of catalysts and reaction conditions that allow for the selective synthesis of either the E or Z isomer on demand. This could involve exploring various olefination reactions, such as the Horner-Wadsworth-Emmons reaction, and optimizing conditions to favor one isomer over the other.

Table 1: Comparison of Synthetic Approaches for α,β-Unsaturated Esters

| Method | Description | Stereoselectivity | Potential for this compound |

| Chemo-enzymatic Synthesis | Combination of enzymatic and chemical steps, often starting from a fatty acid. | Generally high, often favoring the E-isomer. | Demonstrated for this compound. researchgate.net |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. | Can be tuned to favor either E or Z isomers depending on the ylide and reaction conditions. | A viable route, with potential for isomer control. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Often provides excellent E-selectivity. | A promising method for the synthesis of (E)-Ethyl tetradec-2-enoate. |

| Olefin Metathesis | A powerful reaction for the formation of carbon-carbon double bonds. | Can be highly stereoselective with appropriate catalysts. | A modern and efficient approach for both isomers. |

Development of Novel Catalytic Systems for Efficient Production

The efficient production of this compound relies on the development of novel and effective catalytic systems. While traditional esterification methods can be employed, they often require harsh conditions and can lack selectivity. Modern catalytic approaches offer milder reaction conditions, higher yields, and improved sustainability.

For the synthesis of α,β-unsaturated esters in general, boronic acid catalysis has emerged as a promising method. This approach involves the condensation of an aldehyde with a ketene dialkyl acetal, catalyzed by a boronic acid derivative. This method has been shown to produce (E)-α,β-unsaturated esters with high stereoselectivity and in good yields. The application of such a system to the synthesis of this compound from dodecanal (B139956) would be a logical and potentially efficient strategy.

Another powerful tool in modern organic synthesis is olefin metathesis. Cross-metathesis reactions, employing catalysts such as those based on ruthenium or molybdenum, can be used to construct the carbon-carbon double bond of this compound from simpler olefin precursors. The choice of catalyst can influence the stereochemical outcome of the reaction, offering a pathway to selectively synthesize either the E or Z isomer.

Future research will likely focus on the development of heterogeneous catalysts for the synthesis of this compound. Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow processes, all of which contribute to more sustainable and cost-effective production.

Mechanistic Investigations of Biochemical Transformations

Understanding the biochemical transformations of this compound is crucial for elucidating its potential biological roles and for harnessing enzymatic processes for its synthesis or modification.

Research into the substrate specificity of bacterial luciferases has provided insights into the biochemical recognition of long-chain unsaturated aldehydes. Studies have shown that (E)-tetradec-2-enal, the aldehyde analogue of this compound, can interact with these enzymes, suggesting that the corresponding ester may also be a substrate or a precursor in related biochemical pathways. researchgate.net This opens up avenues for investigating the metabolism and biological activity of this compound in various organisms.

Furthermore, this compound has been utilized as a building block in the synthesis of complex bioactive molecules. For instance, it has been incorporated into the structure of an analogue of glycinocin, a family of calcium-dependent antibiotics. researchgate.net This demonstrates its utility as a precursor in the chemo-enzymatic or purely chemical synthesis of molecules with potential therapeutic applications.

Future mechanistic investigations could involve the use of isotopic labeling to trace the metabolic fate of this compound in biological systems. Additionally, screening for enzymes that can catalyze its synthesis or modification, such as lipases and esterases, could lead to the development of efficient and highly selective biocatalytic production methods.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound can be made more sustainable by integrating these principles.

The aforementioned chemo-enzymatic synthesis of this compound from lauric acid is an excellent example of a green chemistry approach. researchgate.net This method utilizes a renewable starting material (lauric acid is a naturally occurring fatty acid) and employs enzymes, which are biodegradable catalysts that operate under mild conditions.

The use of greener solvents is another key aspect of sustainable synthesis. Exploring the use of bio-based solvents, supercritical fluids, or even solvent-free conditions for the production of this compound would significantly reduce the environmental impact of the process.

Atom economy, a central concept in green chemistry, can be maximized by choosing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. Catalytic methods, such as olefin metathesis, often exhibit high atom economy.

Future research will focus on developing a holistic green process for the production of this compound, from the sourcing of renewable feedstocks to the use of environmentally benign catalysts and solvents, and the minimization of waste generation.

Table 2: Green Chemistry Metrics for Ester Synthesis

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Catalytic methods generally offer higher atom economy than stoichiometric reactions. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process. Biocatalytic and chemo-enzymatic routes often have lower E-factors. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI signifies a more sustainable process. |

| Renewable Feedstocks | The use of starting materials derived from renewable sources. | Lauric acid, a potential precursor, is a renewable feedstock. |

| Benign Solvents | The use of environmentally friendly solvents. | Exploring water, bio-solvents, or solvent-free conditions is a key research area. |

Computational Chemistry and Molecular Modeling for Reactivity and Interaction Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity, properties, and interactions of molecules, thereby guiding experimental research and accelerating the discovery process.

For a molecule like this compound, molecular dynamics simulations can be employed to study its conformational preferences and its interactions with other molecules, such as solvents or biological receptors. These simulations can provide insights into the molecule's physical properties and its potential biological activity.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of this compound and to predict its reactivity in various chemical reactions. For instance, these calculations can help in understanding the mechanism of its synthesis and in designing more efficient catalysts.

While specific computational studies on this compound are not yet widely reported, research on other fatty acid esters provides a framework for how these methods can be applied. Molecular modeling has been used to study the thermophysical properties of biodiesel mixtures, which are composed of various fatty acid esters. These studies have provided a detailed characterization of these systems at the nanoscale.

Future computational work on this compound could focus on:

Predicting Reactivity: Modeling the transition states of key synthetic reactions to optimize reaction conditions and catalyst design.

Simulating Biochemical Interactions: Docking studies with potential enzyme targets to predict binding affinities and modes of interaction.

Calculating Physicochemical Properties: Predicting properties such as solubility, viscosity, and boiling point to aid in process design and product formulation.

By combining computational predictions with experimental validation, a deeper understanding of the chemistry and potential applications of this compound can be achieved more efficiently.

Q & A

Q. What are the recommended synthetic routes for Ethyl tetradec-2-enoate in laboratory settings, and how can reaction efficiency be optimized?

this compound can be synthesized via acid-catalyzed esterification between tetradec-2-enoic acid and ethanol. Optimization involves controlling stoichiometry (e.g., excess ethanol to shift equilibrium), using catalysts like sulfuric acid or immobilized lipases for greener synthesis, and employing reflux conditions with molecular sieves to remove water. Purity is typically verified via GC-MS or NMR, with distillation or column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR : H and C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm) and alkene geometry (via coupling constants in H NMR).

- IR : Stretching frequencies for ester C=O (~1740 cm) and C-O (~1250 cm).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (CHO, MW 254.4 g/mol) and fragmentation patterns for structural confirmation. Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR) enhances reliability .

Q. How can researchers ensure reproducibility in the purification of this compound?

Standardize solvent systems for column chromatography (e.g., hexane:ethyl acetate gradients) and monitor via TLC. For distillation, use precise temperature controls targeting the boiling point range (estimated 250–270°C based on analogous esters). Purity assessments should include multiple methods (e.g., NMR, GC-FID) to detect trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly in hydrogen-bonding networks?

Use the SHELX suite (e.g., SHELXL for refinement) to model disordered regions and validate against experimental data (e.g., residual density maps). For hydrogen-bond ambiguities, employ AIM (Atoms in Molecules) or NBO (Natural Bond Orbital) analyses to evaluate electron density topology and orbital interactions, as demonstrated in ethyl lactate studies . Contradictions in thermal parameters may require twinning refinement or high-resolution data collection .

Q. How can computational methods like DFT improve thermodynamic property predictions for this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) can calculate:

- Thermodynamic Data : Enthalpy of formation, heat capacities, and phase behavior.

- Solvent Interactions : Solvation free energies using COSMO-RS models. Validate predictions against experimental PVT (pressure-volume-temperature) data or gas-phase basicity measurements, adjusting scaling factors for vibrational frequencies (e.g., 0.96 for IR) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic systems?

- Control Experiments : Compare reaction rates with/without catalysts (e.g., lipases vs. acid catalysts).

- Kinetic Analysis : Use pseudo-first-order models and Arrhenius plots to determine activation energies.

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track intermediate formation. Address biases by replicating conditions across trials and reporting uncertainties via error bars or confidence intervals .

Q. How should researchers address discrepancies between computational models and experimental data for this compound’s conformational stability?

Perform molecular dynamics (MD) simulations to sample conformational space, comparing with NOESY NMR data for spatial proximities. If contradictions persist, re-evaluate force field parameters or solvent effects in simulations. Cross-validate with ab initio methods (e.g., MP2) for higher accuracy .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships in biological assays?

Use multivariate regression to correlate ester chain length/geometry with activity. For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups. Report effect sizes and p-values with Bonferroni corrections for multiple comparisons .

Q. How can researchers leverage crystallography software (e.g., SHELXT) to solve novel this compound crystal structures?

Input reflection data and Laue group symmetry into SHELXT for automated space-group determination. For challenging phases, combine with dual-space methods (e.g., SHELXD) or experimental phasing (SAD/MAD). Validate final models using R-factors and Fo-Fc maps .

Q. What frameworks support robust hypothesis testing in this compound’s environmental degradation studies?

Design controlled microcosm experiments with abiotic/biotic variables (e.g., UV exposure, microbial consortia). Use LC-MS/MS to quantify degradation products and apply first-order decay models. Address bias by blinding sample analysis and including negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.